molecular formula C12H17NO B13603303 3-(2-Ethylphenyl)morpholine

3-(2-Ethylphenyl)morpholine

Cat. No.: B13603303
M. Wt: 191.27 g/mol
InChI Key: YORKSJPPHUQDPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Ethylphenyl)morpholine is a chemical compound with the molecular formula C12H17NO. It is a derivative of morpholine, where the morpholine ring is substituted with a 2-ethylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethylphenyl)morpholine typically involves the reaction of 2-ethylphenylamine with epichlorohydrin, followed by cyclization to form the morpholine ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethylphenyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Ethylphenyl)morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Ethylphenyl)morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Ethylphenyl)morpholine is unique due to the presence of the 2-ethylphenyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance its binding affinity to specific molecular targets, making it a valuable compound in drug development and other applications .

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

3-(2-ethylphenyl)morpholine

InChI

InChI=1S/C12H17NO/c1-2-10-5-3-4-6-11(10)12-9-14-8-7-13-12/h3-6,12-13H,2,7-9H2,1H3

InChI Key

YORKSJPPHUQDPK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1C2COCCN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.